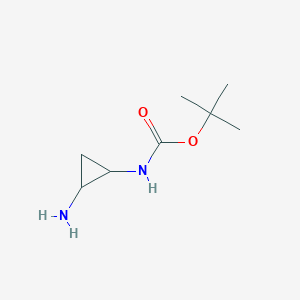

(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethyl amines has been achieved using a newly developed method based on CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Chemical Reactions Analysis

The synthesis method mentioned above involves the trifluoromethylation of secondary amines . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Copper-Catalyzed Stereospecific C–S Coupling Reaction : Research demonstrates the use of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones. This involves a copper-catalyzed C–S coupling reaction, showcasing the efficiency of these amines as substrates in producing high-purity chiral products (Jiang, Li, Zhou, & Zeng, 2018).

Synthesis of Cyclotriphosphazenes : (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine plays a role in the creation of transannular and spiro-substituted cyclotriphosphazenes, which have potential applications in various chemical domains (Allcock, Turner, & Visscher, 1992).

Organosilicon Materials for Organic Compound Adsorption : Studies indicate the potential of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine in forming organosilicon materials for adsorbing volatile organic compounds, highlighting its relevance in environmental applications (Da̧browski et al., 2007).

Trifluoromethyl Group in Pharmaceutical and Agrochemical Synthesis : This compound is instrumental in the palladium-catalyzed trifluoromethylation of aryl chlorides, a process critical in pharmaceutical and agrochemical compound design due to the significant influence of the trifluoromethyl group on molecular properties (Cho et al., 2010).

Advanced Material Development

Fluorinated Polyimides : The trifluoromethyl derivative is used in synthesizing fluorinated polyimides, which have wide applications due to their solubility, stability, and low dielectric constants. These properties make them suitable for electronic and aerospace industries (Chung, Tzu, & Hsiao, 2006).

Hyperbranched Polyimides for Gas Separation : In the synthesis of hyperbranched polyimides, this compound finds its use, particularly in gas separation applications. These materials exhibit unique properties like high surface area and selectivity, beneficial for industrial gas separation processes (Fang, Kita, & Okamoto, 2000).

Propiedades

IUPAC Name |

(1S)-1-[3-(trifluoromethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)

![[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B2980240.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)

![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)